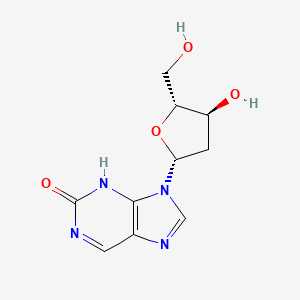

2'-Deoxyisoinosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-Deoxyisoinosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Case Study: Aptamer AS1411 Modification

A significant application of 2'-deoxyisoinosine is its incorporation into the aptamer AS1411, which has shown promising antitumor activity. Research indicates that chemical modifications using this compound enhance the aptamer's stability and binding affinity to nucleolin, a protein overexpressed in many tumors.

- Experimental Findings:

- Modified AS1411 (incorporating this compound at specific positions) exhibited increased resistance to serum degradation and enhanced tumor cell growth inhibition compared to unmodified AS1411.

- In vivo studies demonstrated that these modifications resulted in a statistically significant improvement in treatment efficacy (p < 0.01) .

Table 1: Efficacy of Modified AS1411 in Tumor Models

| Aptamer Variant | Binding Affinity | Tumor Growth Inhibition | Serum Stability |

|---|---|---|---|

| AS1411 | Baseline | Baseline | Low |

| FAN-1224dI | Enhanced | Significant | High |

| FAN-1324dI | Enhanced | Significant | High |

Synergistic Effects with Chemotherapy

Case Study: Combination with 5-Fluorouracil

Research has demonstrated that when combined with the chemotherapeutic agent 5-fluorouracil, this compound significantly enhances the drug's efficacy against colorectal cancer cell lines.

- Key Results:

Table 2: Sensitivity of Colorectal Cancer Cell Lines to Treatment

| Cell Line | Sensitivity Increase (times) | Apoptosis Induction |

|---|---|---|

| HT29 | 38 | Yes |

| SW620 | 700 | Yes |

| CaCo2 | No significant change | No |

Molecular Biology Applications

Case Study: Nucleotide-Protein Interactions

The incorporation of this compound into oligonucleotides has been shown to alter their conformation and enhance their interaction with target proteins.

- Research Insights:

- Studies using molecular dynamics simulations revealed that the presence of this compound modifies the local spatial conformation of nucleic acids, improving their binding properties and biological activity.

- This modification opens avenues for designing more effective nucleic acid-based therapeutics .

Future Directions and Potential Applications

The versatility of this compound suggests several future research directions:

- Development of Novel Therapeutics: Further exploration into its use as a building block for new nucleic acid drugs targeting specific diseases.

- Enhanced Aptamer Design: Continued refinement of aptamer structures incorporating this compound could lead to better-targeted therapies with fewer side effects.

- Biomolecular Research Tools: Its properties can be leveraged to create more sensitive detection methods for biomolecules.

Eigenschaften

Molekularformel |

C10H12N4O4 |

|---|---|

Molekulargewicht |

252.23 g/mol |

IUPAC-Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-2-one |

InChI |

InChI=1S/C10H12N4O4/c15-3-7-6(16)1-8(18-7)14-4-12-5-2-11-10(17)13-9(5)14/h2,4,6-8,15-16H,1,3H2,(H,11,13,17)/t6-,7+,8+/m0/s1 |

InChI-Schlüssel |

YOLSYNLZAPCTKP-XLPZGREQSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)N=C3)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C2NC(=O)N=C3)CO)O |

Synonyme |

2'-deoxyisoinosine 9-(2-deoxy-beta-D-ribofuranosyl)-1H-purin-2-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.